N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide
Overview
Description
N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide: is a chemical compound known for its stability and unique structural properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of four methyl groups attached to the piperidine ring, which significantly influences its chemical behavior and applications.
Mechanism of Action
Target of Action
Related compounds such as 2,2,6,6-tetramethylpiperidine are known to act as precursors to other compounds like lithium tetramethylpiperidide and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl radical .
Mode of Action
Similar compounds like 4-acetamido-tempo are known to oxidize alcohols to carbonyl compounds in the presence of tsoh .
Biochemical Pathways
Related compounds like 2,2,6,6-tetramethylpiperidine are used in the preparation of hibarimicinone, (z)-silylketene acetal and 4-substituted quinazoline .
Action Environment
It is known that the compound is stable under refrigerated conditions .
Biochemical Analysis
Biochemical Properties
It has been reported to undergo one-electron oxidation and reduction reactions
Cellular Effects
It has been used in the study of IR-detectable metal–carbonyl tracers for amino functions .
Molecular Mechanism
It is known to undergo one-electron oxidation and reduction reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide typically involves the acylation of 2,2,6,6-tetramethylpiperidine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxone (potassium peroxymonosulfate) or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: this compound N-oxide
Reduction: 2,2,6,6-Tetramethylpiperidine
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide is used as a stabilizer in polymer chemistry. It helps in preventing the degradation of polymers by scavenging free radicals.
Biology: In biological research, the compound is used as a precursor for the synthesis of various bioactive molecules. Its derivatives have shown potential in modulating biological pathways.
Medicine: The compound and its derivatives are being explored for their potential therapeutic applications, including as anti-inflammatory and neuroprotective agents.
Industry: In the industrial sector, this compound is used as an additive in lubricants and coatings to enhance their stability and performance.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide, used in similar applications.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Known for its antioxidant properties.
2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for similar stabilization purposes.
Uniqueness: this compound is unique due to its acetamide group, which enhances its stability and reactivity compared to its analogs. This makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation.
Properties
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-8(14)12-9-6-10(2,3)13-11(4,5)7-9/h9,13H,6-7H2,1-5H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXYQAREJSKQNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(NC(C1)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068263 | |
Record name | Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40908-37-0 | |
Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40908-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040908370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40908-37-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TYE6UMH4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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